Cas no 1803589-95-8 (1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-)
1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-
-
- Inchi: 1S/C16H13ClN6O/c1-10-4-2-3-5-11(10)16-18-15(24-22-16)9-8-14-20-19-13-7-6-12(17)21-23(13)14/h2-7H,8-9H2,1H3
- InChI Key: DRRACBLMZAGWQB-UHFFFAOYSA-N
- SMILES: C12=NN=C(CCC3ON=C(C4=CC=CC=C4C)N=3)N1N=C(Cl)C=C2
Computed Properties
- Exact Mass: 340.084
- Monoisotopic Mass: 340.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82A^2
1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-181330-1g |
5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
1803589-95-8 | 95% | 1g |
$757.0 | 2023-09-19 | |
| Enamine | EN300-181330-5g |
5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
1803589-95-8 | 95% | 5g |
$2193.0 | 2023-09-19 | |
| Enamine | EN300-181330-10g |
5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
1803589-95-8 | 95% | 10g |
$3254.0 | 2023-09-19 | |
| Enamine | EN300-181330-0.05g |
5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
1803589-95-8 | 95% | 0.05g |
$175.0 | 2023-09-19 | |
| Enamine | EN300-181330-0.1g |
5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
1803589-95-8 | 95% | 0.1g |
$262.0 | 2023-09-19 | |
| Enamine | EN300-181330-0.25g |
5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
1803589-95-8 | 95% | 0.25g |
$374.0 | 2023-09-19 | |
| Enamine | EN300-181330-0.5g |
5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
1803589-95-8 | 95% | 0.5g |
$591.0 | 2023-09-19 | |
| Enamine | EN300-181330-1.0g |
5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
1803589-95-8 | 95% | 1g |
$757.0 | 2023-05-06 | |
| Enamine | EN300-181330-2.5g |
5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
1803589-95-8 | 95% | 2.5g |
$1483.0 | 2023-09-19 | |
| Enamine | EN300-181330-5.0g |
5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
1803589-95-8 | 95% | 5g |
$2193.0 | 2023-05-06 |
1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]- Suppliers
1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]- Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-
Introduction to 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl] and Its Significance in Modern Chemical Biology
The compound with the CAS no. 1803589-95-8, identified as 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl], represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This intricate structure combines multiple heterocyclic rings and functional groups, making it a promising candidate for various biological applications. The 1,2,4-triazolo[4,3-b]pyridazine core is particularly noteworthy due to its unique electronic properties and potential interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of triazolo-pyridazine derivatives in drug discovery. These compounds often exhibit remarkable bioactivity and have been explored for their potential in treating a range of diseases. The presence of a chloro group at the 6-position and an extended side chain containing a 1,2,4-oxadiazole moiety further enhances the molecular complexity and functionality. Such structural features are frequently engineered to modulate binding affinity and selectivity towards specific biological receptors.
The 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl portion of the molecule adds another layer of sophistication. The ethyl chain linked to the triazolo-pyridazine ring introduces flexibility and can influence the compound's solubility and metabolic stability. Additionally, the 2-methylphenyl group (para-substituted benzene ring) is a common pharmacophore that enhances interactions with biological targets. This combination of structural elements makes the compound a valuable scaffold for further derivatization and optimization.
In the context of modern drug development, such molecules are often screened for their potential as kinase inhibitors or modulators of other enzyme systems. The triazolo-pyridazine core is known to interact effectively with ATP-binding sites in kinases, making it a versatile building block for inhibitors. The chloro substituent can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with the target protein. These features are critical for achieving high binding affinity and efficacy.
Recent studies have demonstrated that derivatives of 1,2,4-triazolo[4,3-b]pyridazine exhibit significant activity against various kinases involved in cancer pathways. For instance, modifications to the side chains have been shown to enhance selectivity towards specific isoforms of kinases while minimizing off-target effects. The presence of the 1,2,4-oxadiazole group has also been linked to improved pharmacokinetic properties due to its ability to stabilize certain conformations of the molecule.
The extended side chain in 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl] adds another dimension to its potential applications. The ethyl linkage provides a hinge region that can be exploited to fine-tune interactions with biological targets. Additionally, the 3-(2-methylphenyl) moiety can engage in π-stacking interactions with aromatic residues in proteins or DNA bases. These interactions are crucial for achieving high specificity and potency.
From a synthetic chemistry perspective, this compound exemplifies the power of multi-component reactions and iterative functionalization strategies. The construction of the triazolo-pyridazine core involves sequential cyclization steps that are both elegant and efficient. Further modifications to the side chains can be achieved through diverse chemical transformations such as alkylation or substitution reactions at specific positions.
The significance of this compound extends beyond its potential as an active pharmaceutical ingredient (API). It serves as a valuable tool for researchers studying enzyme mechanisms and drug-receptor interactions. By using analogs derived from this scaffold, scientists can dissect the roles of different structural features in modulating bioactivity. This approach is particularly useful for understanding how small changes in molecular structure can lead to significant differences in biological response.
Moreover, computational modeling has become an indispensable tool in optimizing such compounds. Molecular dynamics simulations and docking studies can predict how different conformations of this molecule might interact with biological targets. These predictions guide experimental efforts by highlighting key regions for modification or by suggesting optimal orientations for binding.
The future prospects for this compound are promising given its unique structural features and demonstrated bioactivity. Further research is likely to focus on enhancing its selectivity profile and exploring novel therapeutic applications. As our understanding of biological pathways continues to grow,so too will our ability to design molecules that precisely modulate these pathways.
1803589-95-8 (1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-) Related Products
- 1803571-27-8(5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole)
- 1803582-39-9(5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole)
- 1803586-61-9(3-[5-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)